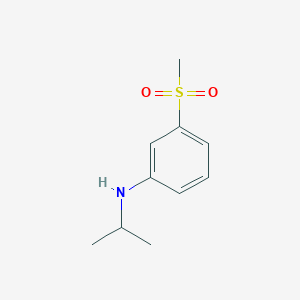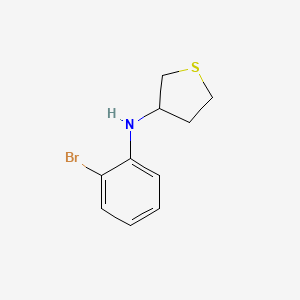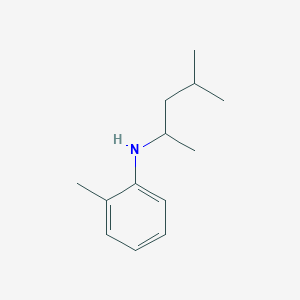
5-Ethylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylquinolin-8-amine: is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylquinolin-8-amine typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro derivative is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient separation and reduction of nitro derivatives. The use of catalytic hydrogenation could also be explored for more sustainable and scalable production.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various reduced amine derivatives.
Substitution: Substituted quinoline derivatives with functional groups like halides, sulfonates, or alkyl groups.
Scientific Research Applications
Chemistry: 5-Ethylquinolin-8-amine serves as a valuable scaffold in organic synthesis, acting as a directing group for C-H bond functionalization . It is used in the synthesis of complex organic molecules and as a ligand in coordination chemistry .
Biology and Medicine: Derivatives of this compound have shown potential as antimalarial agents, similar to other 8-aminoquinoline derivatives . They are also explored for their antimicrobial and antifungal properties .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and organic semiconductors . Its unique chemical properties make it suitable for applications in material science and electronics.
Mechanism of Action
The mechanism of action of 5-Ethylquinolin-8-amine involves its interaction with molecular targets through its amine group. It can form coordination complexes with metal ions, facilitating various catalytic processes . In biological systems, it may inhibit specific enzymes or interfere with cellular processes by binding to active sites or interacting with nucleic acids .
Comparison with Similar Compounds
8-Aminoquinoline: A structurally similar compound with applications in antimalarial treatments.
Quinoxalines: Isomerically related compounds used in organic synthesis and pharmaceutical research.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties and applications.
Uniqueness: 5-Ethylquinolin-8-amine is unique due to the presence of both an ethyl group and an amine group on the quinoline ring. This combination enhances its reactivity and potential for diverse applications in various fields, from medicinal chemistry to material science.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-ethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-5-6-10(12)11-9(8)4-3-7-13-11/h3-7H,2,12H2,1H3 |
InChI Key |
YEQPGNGLKILGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=NC2=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R)-3-[(2R)-butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B13273465.png)



![4-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13273489.png)

![4-Chloro-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13273500.png)
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13273503.png)
amine](/img/structure/B13273508.png)


